
7-Chloroquinoline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloroquinoline 1-oxide is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties
Synthetic Routes and Reaction Conditions:
Microwave Irradiation: One of the efficient methods for synthesizing quinoline derivatives, including this compound, involves microwave irradiation.
Ultrasound Irradiation: Another method involves the use of ultrasound irradiation, which has been shown to be effective in synthesizing 7-chloroquinoline derivatives.
Classical Approaches: Traditional methods such as the Skraup, Doebner von Miller, and Combes procedures are also employed for the synthesis of quinoline derivatives.
Industrial Production Methods: Industrial production often utilizes microwave and ultrasound irradiation techniques due to their efficiency and eco-friendliness. These methods can be scaled up for large-scale production, ensuring high yields and purity of the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, which are crucial for its biological activity.
Substitution: The chlorine atom at the 7th position can be substituted with other groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Nucleophiles such as amines and thiols are used for substitution reactions.
Major Products:
Oxidation Products: Various quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: A wide range of substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
7-Chloroquinoline 1-oxide has a broad spectrum of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Chloroquinoline 1-oxide involves its interaction with various molecular targets:
Inhibition of Hemozoin Polymerization: This mechanism is crucial for its antimalarial activity.
Generation of Reactive Oxygen Species: This contributes to its antimicrobial and anticancer properties.
Interaction with DNA: The compound can intercalate into DNA, disrupting its function and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxide: Another derivative with similar chemical properties.
7-Chloroquinoline: The parent compound without the oxide group.
Uniqueness: 7-Chloroquinoline 1-oxide stands out due to its enhanced reactivity and broader spectrum of biological activities compared to its analogs. The presence of both the chlorine atom and the oxide group provides unique chemical properties that are not observed in other similar compounds .
Eigenschaften
Molekularformel |
C9H6ClNO |
|---|---|
Molekulargewicht |
179.60 g/mol |
IUPAC-Name |
7-chloro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H6ClNO/c10-8-4-3-7-2-1-5-11(12)9(7)6-8/h1-6H |
InChI-Schlüssel |
TUGSLSNIIWCMMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)Cl)[N+](=C1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



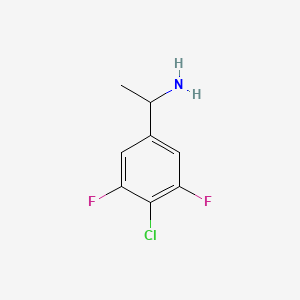
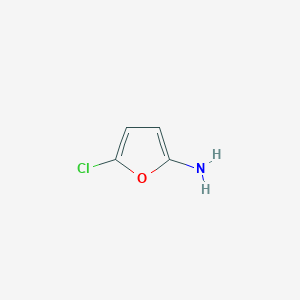
![5-(Chloromethyl)-3-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12975841.png)


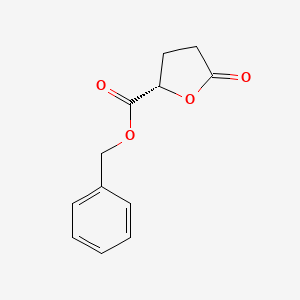
![tert-Butyl (R)-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B12975853.png)
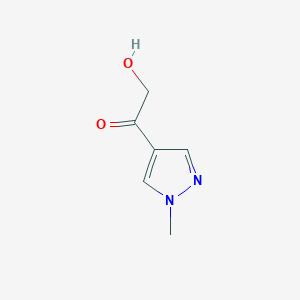
![5-Bicyclo[3.2.1]octanyl(phenyl)methanone](/img/structure/B12975860.png)

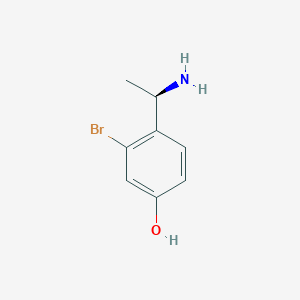
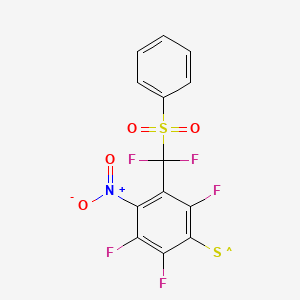
![2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B12975894.png)
